An In-depth Technical Guide to 3-(5-Thiazolyl)benzenamine: Synthesis, Characterization, and Medicinal Chemistry Potential
An In-depth Technical Guide to 3-(5-Thiazolyl)benzenamine: Synthesis, Characterization, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminophenyl-Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its presence is associated with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents.[1][2] When coupled with a benzenamine (aniline) moiety, the resulting aminophenyl-thiazole scaffold presents a versatile platform for drug discovery. The electronic properties and hydrogen bonding capabilities of the amino group, combined with the diverse chemical reactivity of the thiazole ring, allow for extensive structural modifications to fine-tune pharmacological activity.
This technical guide focuses on a specific, yet under-documented isomer: 3-(5-Thiazolyl)benzenamine . While not as commonly cited as its 2- and 4-thiazolyl counterparts, this molecule holds significant potential as a building block for novel therapeutics. The spatial arrangement of the amino group at the meta-position of the phenyl ring, linked to the C5 position of the thiazole, offers a unique vector for molecular interactions with biological targets.
Due to the limited availability of a dedicated CAS number and direct experimental data for 3-(5-Thiazolyl)benzenamine, this guide provides a comprehensive framework based on established synthetic methodologies for analogous compounds, predicted characterization data, and an exploration of the structure-activity relationships (SAR) within the broader class of aminophenyl-thiazoles.
Part 1: Synthesis of 3-(5-Thiazolyl)benzenamine
The synthesis of 3-(5-Thiazolyl)benzenamine can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming the pivotal carbon-carbon bond between the phenyl and thiazole rings.[3][4] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds under mild conditions.[3]
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The recommended synthetic strategy involves the coupling of 3-aminophenylboronic acid with a suitable 5-halothiazole , such as 5-bromothiazole .
Caption: Proposed synthesis of 3-(5-Thiazolyl)benzenamine via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Solution-Phase)
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[5][6] Optimization may be required for specific laboratory conditions.
Materials:
-
3-Aminophenylboronic acid
-
5-Bromothiazole
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture or Dimethylformamide [DMF])
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminophenylboronic acid (1.2 equivalents) and 5-bromothiazole (1.0 equivalent).
-
Reagent Addition: Add the base (2.0-3.0 equivalents).
-
Atmosphere Exchange: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.05 equivalents) to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(5-Thiazolyl)benzenamine.
Caption: General experimental workflow for the synthesis and purification.
Part 2: Physicochemical Properties and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of 3-(5-Thiazolyl)benzenamine
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₈N₂S |
| Molecular Weight | 176.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. |
| CAS Number | Not definitively assigned. |
Synonyms:
-
3-(Thiazol-5-yl)aniline
-
3-Anilino-5-thiazole
Predicted Spectroscopic Data
The following data are predictions based on the analysis of related aminophenyl-thiazole and aminobenzothiazole compounds.[7][8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on both the phenyl and thiazole rings.
-
Thiazole Protons: Signals corresponding to the protons on the thiazole ring are anticipated in the aromatic region, likely between δ 7.5 and 9.0 ppm. The exact chemical shifts will depend on the electronic environment.
-
Phenyl Protons: The protons on the 3-aminophenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 6.5 and 7.5 ppm.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons is expected, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Thiazole Carbons: Resonances for the three carbons of the thiazole ring are expected in the range of δ 110-160 ppm.
-
Phenyl Carbons: Six distinct signals for the carbons of the substituted benzene ring are anticipated between δ 110 and 150 ppm.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value corresponding to the molecular weight of 3-(5-Thiazolyl)benzenamine (176.24).
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide the exact mass, confirming the elemental composition of C₉H₈N₂S.
Part 3: Potential Applications in Drug Discovery and Medicinal Chemistry
The aminophenyl-thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of aminophenyl-thiazole have demonstrated a wide range of biological activities, making 3-(5-Thiazolyl)benzenamine a valuable starting point for the development of new therapeutic agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of aminophenyl-thiazoles is highly dependent on the substitution pattern on both the phenyl and thiazole rings.
-
Anticancer Activity: Many aminothiazole derivatives have shown potent anticancer activity by inhibiting various protein kinases, such as cyclin-dependent kinases (CDKs).[11][12] The amino group often serves as a key hydrogen bond donor, while the thiazole and phenyl rings provide a scaffold for further functionalization to enhance potency and selectivity. The meta-position of the amino group in 3-(5-Thiazolyl)benzenamine offers a different orientation for substituents compared to the more commonly studied para-substituted isomers, potentially leading to novel interactions with kinase hinge regions.
-
Anti-inflammatory Activity: Certain aminothiazole derivatives have been identified as inhibitors of prostaglandin E2 (PGE2) production, a key mediator of inflammation.[13] This suggests that derivatives of 3-(5-Thiazolyl)benzenamine could be explored for the development of novel anti-inflammatory drugs.
-
Antimicrobial Activity: The thiazole ring is a component of many antimicrobial agents.[2][14] The aminophenyl-thiazole scaffold can be modified to target various bacterial and fungal enzymes or cellular processes.
-
Cystic Fibrosis Correctors: Aminoarylthiazole derivatives have been investigated as correctors for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[15] This highlights the potential for this class of compounds to address protein folding diseases.
Caption: Potential therapeutic applications based on the aminophenyl-thiazole scaffold.
Conclusion
3-(5-Thiazolyl)benzenamine represents a valuable, albeit under-explored, chemical entity for drug discovery and development. While a dedicated entry in chemical databases is not readily apparent, its synthesis is feasible through robust and well-established methods like the Suzuki-Miyaura cross-coupling. The predicted spectroscopic and physicochemical properties, in conjunction with the known biological activities of related aminophenyl-thiazole isomers, provide a strong rationale for its investigation as a scaffold for novel therapeutics. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of 3-(5-Thiazolyl)benzenamine and its derivatives, with the ultimate goal of unlocking its full potential in medicinal chemistry.
References
- Synthesis and structure-activity relationship of aminoarylthiazole derivatives as correctors of the chloride transport defect in cystic fibrosis. (2015). PubMed.
- 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. (2002). Research With Rutgers.
- Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. (2012). PMC.
- Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
- spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. (n.d.). Benchchem.
- Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.).
- SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. (n.d.).
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
- Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. (n.d.). PMC.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Chemistry of 2-(2′-Aminophenyl)
- 3-(1,3-Thiazol-4-yl)aniline DiscoveryCPR 134812-28-5. (n.d.). Sigma-Aldrich.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.
- Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2015). MDPI.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
- Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes by ion-molecule reactions in linear quadrupole ion trap mass spectrometry. (2015). PubMed.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Deriv
- NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. (2024). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 10. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug [mdpi.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and structure-activity relationship of aminoarylthiazole derivatives as correctors of the chloride transport defect in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
